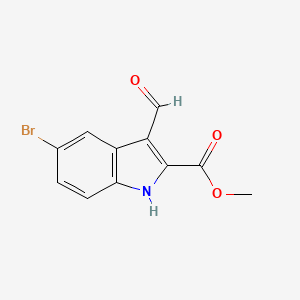

Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 5-bromo-3-formyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 |

InChI Key |

QGIPVYBXWATAJD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Esterification of Indole-2-carboxylic Acid

The initial step involves converting the indole-2-carboxylic acid to its methyl ester to improve solubility and reactivity for subsequent steps. This is typically achieved by refluxing the acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid.

- Reagents: Methanol, concentrated sulfuric acid

- Temperature: Reflux (~65 °C)

- Time: Several hours (varies depending on scale)

- Outcome: Methyl indole-2-carboxylate derivatives with high yield

Bromination at the 5-Position

If starting from a non-brominated indole ester, selective bromination at the 5-position is performed. This is often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- Reagents: Bromine or NBS

- Solvent: Often acetic acid or dichloromethane

- Temperature: 0 °C to room temperature

- Time: 1–3 hours

- Outcome: Methyl 5-bromoindole-2-carboxylate with regioselective substitution

Formylation at the 3-Position via Vilsmeier–Haack Reaction

The critical step for introducing the formyl group at the 3-position is the Vilsmeier–Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic formylating agent.

- Reagents: DMF, POCl3

- Temperature: 0 °C to room temperature

- Time: 2–6 hours

- Outcome: Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate with high yield (up to 95% reported)

The electron-withdrawing effect of the ester group at C2 facilitates electrophilic substitution at C3, enhancing the efficiency of formylation.

Purification and Characterization

The crude product is typically purified by recrystallization or column chromatography. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern

- Mass spectrometry (MS) for molecular weight confirmation

- Single-crystal X-ray diffraction for structural validation (as reported in crystallographic studies)

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, H2SO4, reflux | 85–95 | Efficient conversion to methyl ester |

| Bromination at 5-position | NBS or Br2, AcOH or DCM, 0 °C to RT | 70–90 | Regioselective bromination |

| Formylation at 3-position | Vilsmeier–Haack (DMF, POCl3), 0 °C to RT | 90–95 | High yield, facilitated by ester group |

| Purification | Recrystallization / Chromatography | — | Product purity >98% |

Representative Research Findings

- A study focusing on indole-2-carboxylic acid derivatives demonstrated that the esterification step is critical for subsequent modifications and that the Vilsmeier–Haack reaction provides a high-yielding, regioselective formylation at C3.

- Crystallographic analysis confirmed the planar structure of the indole ring system with the bromine atom at C5 and the formyl group at C3, supporting the regioselectivity of the synthetic route.

- The electron-withdrawing effect of the carboxylate ester group enhances electrophilic substitution efficiency during formylation.

- Controlled bromination conditions are essential to avoid multiple bromination and ensure selectivity at the 5-position.

Summary of Preparation Protocol

Esterify the carboxylic acid group to methyl ester using methanol and sulfuric acid under reflux.

Confirm structure and purity by NMR, MS, and X-ray crystallography.

This multi-step synthesis is well-documented and reproducible, providing this compound in high purity and yield, suitable for further biological evaluation and applications in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling the introduction of diverse functional groups:

-

Example : Buchwald–Hartwig amination with substituted anilines in the presence of palladium acetate yields arylaminobenzofuran derivatives, a key step in synthesizing integrase inhibitors .

Reactivity of the Formyl Group

The aldehyde group at the 3-position participates in oxidation, reduction, and condensation reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, reflux | Methyl 5-bromo-3-carboxy-1H-indole-2-carboxylate |

| Reduction | NaBH₄, MeOH, RT | Methyl 5-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate |

| Schiff Base Formation | Benzylamine, EtOH, acetic acid | Methyl 5-bromo-3-((benzylimino)methyl)-1H-indole-2-carboxylate |

-

The reduced hydroxymethyl derivative serves as an intermediate for further functionalization, such as esterification or etherification.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, critical for constructing complex molecules:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki–Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Methyl 5-phenyl-3-formyl-1H-indole-2-carboxylate |

| Heck Coupling | Styrene, Pd(OAc)₂, PPh₃, NEt₃ | Methyl 5-styryl-3-formyl-1H-indole-2-carboxylate |

-

These reactions enable the synthesis of biaryl and styryl derivatives, expanding the compound’s utility in drug discovery.

Ester Group Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:

-

Hydrolysis products are pivotal for further derivatization, such as peptide coupling or salt formation .

Electrophilic Aromatic Substitution

The electron-rich indole ring undergoes electrophilic substitution, though directing effects of existing groups limit reactivity:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Methyl 5-bromo-3-formyl-6-nitro-1H-indole-2-carboxylate |

-

Nitration occurs preferentially at the 6-position due to the electron-withdrawing effects of the bromine and formyl groups.

Condensation and Cyclization

The formyl group participates in cyclocondensation reactions to form heterocycles:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Knorr Quinoline Synthesis | NH₂OH·HCl, EtOH, Δ | Methyl 5-bromo-2-(quinolin-2-yl)-1H-indole-3-carboxylate |

-

Such reactions are exploited to synthesize fused heterocyclic systems with potential bioactivity.

Scientific Research Applications

Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. It is characterized by a bromine atom at the 5-position, a formyl group at the 3-position, and a methyl ester at the 2-position of the indole ring. The molecular formula is C₁₁H₈BrNO₃, and it has a molecular weight of approximately 282.09 g/mol. As a building block in organic synthesis, this compound has diverse applications across various fields.

Note: Per the prompt's instructions, information from Smolecule.com has not been used.

This compound as an Integrase Inhibitor

Indole-2-carboxylic acid derivatives, including this compound, have been identified as novel HIV-1 integrase strand transfer inhibitors . These compounds can effectively inhibit the strand transfer of HIV-1 integrase . Binding conformation analysis has demonstrated that the indole core and C2 carboxyl group chelate the two Mg2+ ions within the active site of integrase . Structural optimizations on these compounds have led to derivatives with markedly increased integrase inhibitory effects . The introduction of a long branch on C3 of the indole core can improve interaction with the hydrophobic cavity near the active site of integrase .

One study showed that a series of indole-2-carboxylic acid derivatives were designed and synthesized, and compound 17a was proved to markedly inhibit the effect of integrase . Further investigation using AutoDock Vina revealed that the introduced 2-methoxyphenyl group extended to the hydrophobic region and interacted with Pro145 . A similar binding mode was observed for compound 4b, where a hydrogen bond formed with Tyr143 . These findings demonstrate that the introduced C3 groups can interact with the hydrophobic cavity, improving activity .

This compound as an Antibacterial Agent

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-formyl-1h-indole-2-carboxylate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formyl group play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate

- Molecular Formula: C₁₂H₁₀BrNO₃

- Molecular Weight : 296.13 g/mol .

- Key Differences: The ethyl ester at position 2 increases molecular weight by 14.03 g/mol compared to the methyl analog. Ethyl esters generally exhibit lower polarity and higher lipophilicity, which may influence solubility in organic solvents or pharmacokinetic properties in drug design.

Ethyl 7-Chloro-6-Fluoro-3-Formyl-1H-Indole-2-Carboxylate

- Molecular Formula: C₁₂H₉ClFNO₃

- Molecular Weight : 269.66 g/mol .

- Key Differences :

- Halogen substitution : Chlorine and fluorine at positions 6 and 7 replace the bromine at position 5.

- Fluorine’s strong electron-withdrawing effect enhances electrophilic reactivity at the formyl group, while chlorine introduces moderate steric hindrance.

- The altered substitution pattern may affect binding affinity in biological targets, such as enzyme active sites .

Methyl 5-Amino-3-Methyl-1H-Indole-2-Carboxylate

5-Bromo-7-Fluoro-N-Methyl-N-Phenyl-1H-Indole-2-Carboxamide

- Molecular Formula : C₁₇H₁₃BrFN₂O

- Molecular Weight : 385.21 g/mol (calculated).

- Key Differences :

Physicochemical and Reactivity Comparisons

Biological Activity

Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic compound of the indole family that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 282.09 g/mol. The compound features a bromine atom at the 5-position, a formyl group at the 3-position, and a methyl ester at the 2-position of the indole ring, which contribute to its unique reactivity and biological activity.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties . It has been shown to interact with viral targets, influencing cellular pathways critical for viral replication. Notably, derivatives of indole compounds have been identified as effective inhibitors of HIV-1 integrase, with IC50 values ranging from 0.13 to 6.85 μM .

Case Study: HIV-1 Integrase Inhibition

A study focused on the structure-activity relationship (SAR) of indole derivatives revealed that modifications at specific positions on the indole core significantly enhanced integrase inhibitory activity. For instance, introducing long-chain substituents at the C3 position improved interactions with the active site of integrase .

Anticancer Activity

The potential of this compound as an anticancer agent has been explored in various studies. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines.

Table: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |

| 10c | HepG2 | 15.0 | Microtubule destabilization |

| 20a | A549 | 5.0 | Inhibits DNA synthesis |

These findings suggest that this compound and its derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells, making them potential candidates for further development as anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table: Antimicrobial Activity Data

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate?

The compound is typically synthesized via multistep functionalization of indole derivatives. For example, bromination and formylation reactions on methyl indole-2-carboxylate precursors are key steps. A general approach involves:

- Bromination : Electrophilic substitution at the 5-position of the indole ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

- Formylation : Introduction of the 3-formyl group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation followed by formylation .

- Esterification : Methylation of the carboxylic acid group using methanol and acid catalysts or methyl iodide in basic media .

Q. How is the structural purity of this compound validated?

Characterization involves:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C5, formyl at C3) and ester functionality. Key signals include the formyl proton (~10 ppm) and methyl ester (~3.9 ppm) .

- HRMS : To verify molecular weight (C₁₁H₈BrNO₃, [M+H]⁺ = 282.10) .

- TLC : Using solvent systems like 70:30 ethyl acetate/hexane (Rf ~0.30) to monitor reaction progress .

Q. What are the typical applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for synthesizing bioactive indole derivatives. Key applications include:

- Anticancer agents : Functionalization of the formyl group to create Schiff bases or thiazolidinone hybrids (e.g., condensation with aminothiazoles) .

- Antimicrobial scaffolds : Introduction of triazole or imidazole moieties via click chemistry or cycloaddition reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during derivatization of the formyl group?

Low yields in condensation reactions (e.g., with aminothiazoles) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent optimization : Refluxing in acetic acid (Method A, ) enhances reactivity compared to polar aprotic solvents like DMF.

- Catalysis : Using sodium acetate to deprotonate nucleophiles and accelerate imine formation .

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. What crystallographic techniques are suitable for analyzing derivatives of this compound?

Single-crystal X-ray diffraction (SXRD) with SHELX software is widely used. Key considerations:

- Data collection : High-resolution synchrotron sources for small-molecule crystals (≤0.8 Å resolution).

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., indole ring planarity, formyl group orientation) . Example: Ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate ( ) was resolved using SHELX, confirming substitution geometry.

Q. How do reaction conditions impact the regioselectivity of further functionalization (e.g., at C3 vs. C5)?

- Electrophilic attacks : Bromine at C5 deactivates the indole ring, directing electrophiles to C3. For example, nitration favors C3 due to electron-withdrawing effects of Br and COOMe .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions at C5-Br require Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert conditions .

Q. What strategies address instability of the formyl group during long-term storage?

- Derivatization : Convert the formyl group to stable acetals or oximes before storage.

- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or hydration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.